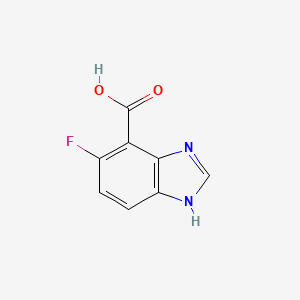

5-fluoro-1H-benzimidazole-4-carboxylic acid

Overview

Description

5-fluoro-1H-benzimidazole-4-carboxylic acid is a chemical compound that contains a benzimidazole core, which is a privileged and routinely used pharmacophore in the drug discovery process . It is a derivative of 1H-benzimidazole-4-carboxylic acid, which has been used in the preparation of various compounds .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves a condensation-dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . An efficient one-pot synthesis of indole, alkyl, and alpha-amino benzimidazoles through a novel HBTU-promoted methodology has been reported . This method provides direct access to this scaffold in a simple, one-pot operation from commercially available carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core with a fluorine atom at the 5th position and a carboxylic acid group at the 4th position . It contains a total of 19 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Imidazole .Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized through various chemical reactions. One common approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures . Other methods include transition metal-catalyzed C-N coupling of N-(2-haloary)amidines with 1,2-phenylenediamines, and the intramolecular oxidative C-N couplings of arylamidines with N-substituted 1,2-phenylenediamines via the TEMPO-air promoted oxidative coupling .Mechanism of Action

Target of Action

Benzimidazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

For instance, some benzimidazole derivatives have been found to exert pronounced antiproliferative activity on tumor cell lines .

Biochemical Pathways

Benzimidazole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Some benzimidazole derivatives have been found to exert pronounced antiproliferative activity on tumor cell lines .

Advantages and Limitations for Lab Experiments

One advantage of using 5-fluoro-1H-benzimidazole-4-carboxylic acid in lab experiments is its high degree of purity and stability. This compound can be easily synthesized and purified, allowing for consistent results in experiments. Additionally, this compound has been shown to have low toxicity, making it a safe option for use in lab experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research involving 5-fluoro-1H-benzimidazole-4-carboxylic acid. One area of interest is in the development of new anti-cancer therapies based on this compound. Additionally, this compound may have potential applications in the treatment of other diseases such as neurodegenerative diseases and inflammatory disorders. Further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.

Scientific Research Applications

5-fluoro-1H-benzimidazole-4-carboxylic acid has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the development of new drugs and therapies. This compound has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, with promising results in animal models.

Safety and Hazards

5-fluoro-1H-benzimidazole-4-carboxylic acid is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Biochemical Analysis

Biochemical Properties

Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the benzimidazole derivative.

Cellular Effects

Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzimidazole derivatives can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

properties

IUPAC Name |

5-fluoro-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-2-5-7(11-3-10-5)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDZANYHAKEIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669096 | |

| Record name | 5-Fluoro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

716362-27-5 | |

| Record name | 5-Fluoro-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Methylbenzene-1-sulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]azepane](/img/structure/B1660024.png)

![6-Methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1660034.png)

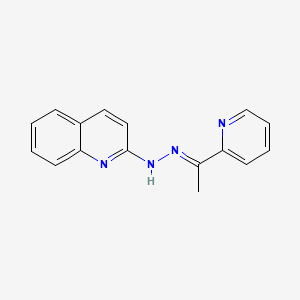

![4-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]quinolin-2-amine](/img/structure/B1660041.png)

![7H-Imidazo[1,2-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl-2,3-diphenyl-](/img/structure/B1660046.png)